(1,8-Naphthyridin-2-yl)boronic acid
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Overview
Description
(1,8-Naphthyridin-2-yl)boronic acid is a heterocyclic compound that contains both a naphthyridine ring and a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,8-Naphthyridin-2-yl)boronic acid typically involves multicomponent reactions, Friedländer approaches using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one . One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form the naphthyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(1,8-Naphthyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the boronic acid group or the naphthyridine ring.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts for Suzuki–Miyaura coupling reactions , sodium azide for cycloaddition reactions , and various oxidizing and reducing agents.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling reactions typically yield biaryl compounds .
Scientific Research Applications
(1,8-Naphthyridin-2-yl)boronic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (1,8-Naphthyridin-2-yl)boronic acid involves its ability to form complexes with metal ions and other molecules. For example, its interaction with mercury ions involves a photoinduced electron transfer (PET) mechanism, leading to fluorescence quenching . The compound’s boronic acid group can also form reversible covalent bonds with diols, enhancing its utility as a chemosensor .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1,8-Naphthyridin-2-yl)boronic acid include other naphthyridine derivatives and boronic acid-containing molecules. Examples include:
1,8-Naphthyridine: A core structure with diverse biological activities and applications in materials science.
Phenylboronic acid: A simpler boronic acid derivative used in various organic synthesis reactions.
Uniqueness
Its ability to act as a chemosensor for metal ions and its potential in medicinal chemistry make it a valuable compound for further research and development .
Properties
Molecular Formula |
C8H7BN2O2 |
---|---|
Molecular Weight |
173.97 g/mol |
IUPAC Name |
1,8-naphthyridin-2-ylboronic acid |
InChI |
InChI=1S/C8H7BN2O2/c12-9(13)7-4-3-6-2-1-5-10-8(6)11-7/h1-5,12-13H |
InChI Key |
VKHKHEQSYXSMNS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC2=C(C=CC=N2)C=C1)(O)O |
Origin of Product |
United States |
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